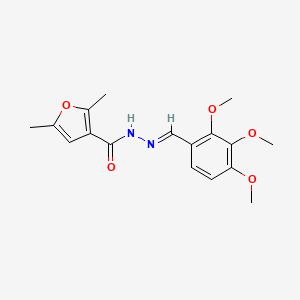
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide, involves multi-step chemical reactions starting from basic organic or inorganic compounds. Martins et al. (2002) described a one-pot synthesis approach for 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles, showcasing the versatility of pyrazole synthesis strategies (Martins et al., 2002).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide, can be characterized using techniques like X-ray crystallography. Xu and Shi (2011) provided insights into the crystal structure of a similar compound, revealing the spatial arrangement of atoms and molecular geometry (Xu & Shi, 2011).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Structure
- The reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride, in the presence and absence of dimethyl formamide, leads to the formation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide among other compounds (Khutova et al., 2013). This study provides insight into the chemical reactions and conditions necessary for the synthesis of this compound.
- Structural analysis of pyrazole derivatives, including 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide, reveals the planarity of the phenyl and pyrazole rings and their dihedral angles, contributing to understanding their molecular structure and potential applications (Iulek et al., 1993).
Antibacterial and Antimicrobial Properties
- A study focusing on the synthesis and in vitro antimicrobial screening of novel series of pyrazole derivatives, including those related to 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide, demonstrated their potential antibacterial activity against pathogens such as S. aureus and E. coli (Idrees et al., 2020). This highlights the compound's relevance in the development of new antibacterial agents.
Synthesis of Heterocyclic Compounds
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been used as a building block in the synthesis of various heterocyclic compounds. These compounds have shown potential pharmacological interest, indicating the utility of this pyrazole derivative in medicinal chemistry (El‐Mekabaty, 2014).
Drug Development and Molecular Interactions
- The study of pyrazole derivatives in the context of drug development and their interaction with biological molecules is an area of ongoing research. One example includes the investigation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide derivatives and their potential binding interactions with DNA, contributing to the understanding of their mechanisms of action in biological systems (Lu et al., 2014).
Environmental and Biological Sensing
- The compound has been utilized in the development of a Cr3+ ion-selective electrode, based on a 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide ionophore. This application is significant in environmental monitoring and analysis of biological samples (Zamani et al., 2009).
Eigenschaften
IUPAC Name |
5-chloro-3-methyl-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-7-9(11(13)16)10(12)15(14-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNZRHXJKIOJHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)N)Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350350 | |
| Record name | 1H-Pyrazole-4-carboxamide, 5-chloro-3-methyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117518-83-9 | |
| Record name | 1H-Pyrazole-4-carboxamide, 5-chloro-3-methyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-methylacetamide](/img/structure/B5591681.png)

![4-(4-morpholinylmethyl)-N'-[4-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B5591691.png)
![methyl 4-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B5591694.png)
![N-ethyl-4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-methyl-2-pyrimidinamine](/img/structure/B5591708.png)
![4-(4-chlorobenzyl)-N-[4-(methylthio)benzylidene]-1-piperazinamine](/img/structure/B5591709.png)
![N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5591710.png)
![9-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5591711.png)
![N-(3-chlorophenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B5591727.png)
![8-[2-(methylthio)pyrimidin-4-yl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5591731.png)
![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5591745.png)

![N-{(3R*,4R*)-3-hydroxy-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl}isonicotinamide](/img/structure/B5591760.png)
![methyl 4-[2-cyano-2-(phenylsulfonyl)vinyl]benzoate](/img/structure/B5591762.png)